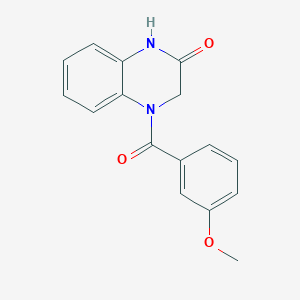

4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

4-(3-Methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a methoxybenzoyl group attached to the quinoxaline core, which imparts unique chemical and biological properties.

Properties

IUPAC Name |

4-(3-methoxybenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-21-12-6-4-5-11(9-12)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLMMBZUTAWGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of 3-methoxybenzoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-(3-hydroxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one.

Reduction: Formation of 4-(3-methoxybenzyl)-3,4-dihydroquinoxalin-2(1H)-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The methoxybenzoyl group plays a crucial role in binding to the active site of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

- 3-Methoxybenzoyl chloride

- 3-Methoxybenzoic acid

- 4-Methoxybenzyl chloride

Uniqueness

4-(3-Methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific structural features, such as the combination of the quinoxaline core with the methoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(3-Methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a methoxybenzoyl group attached to a quinoxaline core. Its molecular formula is with a molecular weight of approximately 306.36 g/mol. The unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that derivatives of quinoxalinones exhibit significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating the activity of several quinoxalinone derivatives, one compound demonstrated an IC50 value of 10.46 ± 0.82 μM against HeLa cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 10 | HeLa | 10.46 ± 0.82 |

| Compound 11 | MRC-5 (selectivity) | 17.4 |

Enzyme Inhibition

4-(3-Methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has shown potential as an enzyme inhibitor. It was observed to inhibit α-glucosidase , with significant inhibition values reported at 52.54 ± 0.09 μM . This suggests its potential role in managing conditions like diabetes through enzyme modulation.

Antibacterial Activity

The antibacterial properties of related dihydroquinoxalinones have been studied extensively. A synthesis and evaluation of various derivatives showed promising antibacterial activity against multiple strains, indicating that compounds within this class could serve as effective antimicrobial agents .

The mechanism by which 4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interaction with specific molecular targets. It is believed to act primarily by:

- Inhibiting Enzyme Activity : By binding to active sites on enzymes such as α-glucosidase.

- Inducing Apoptosis : Through modulation of cell cycle phases in cancer cells.

Study on Anticancer Activity

In a comparative study involving multiple quinoxaline derivatives, the compound exhibited remarkable efficacy in inhibiting tumor growth in vivo models. The results demonstrated that treatments led to a significant reduction in tumor size without notable toxicity .

Study on Enzyme Inhibition

A molecular docking study provided insights into the binding interactions between the compound and α-glucosidase, highlighting the importance of the methoxybenzoyl group in facilitating effective binding .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives?

The synthesis of this scaffold typically involves functionalizing the 3,4-dihydroquinoxalin-2(1H)-one core. Key methods include:

- Copper-catalyzed alkynylation : A copper(I)/TEMPO system enables oxidative alkynylation of 3,4-dihydroquinoxalin-2-ones with terminal alkynes under aerobic conditions, yielding alkynylated derivatives (e.g., 3-((4-chlorophenyl)ethynyl)-4-benzyl derivatives) .

- Microwave-assisted cyclization : Reactions with aminobenzonitriles or amines under microwave irradiation (120°C, i-PrOH) produce substituted quinazoline-quinoxaline hybrids (e.g., antitumor lead 7-methoxy derivatives) with high yields (47–88%) .

- HFIP-catalyzed Mannich reactions : Hexafluoroisopropanol (HFIP) catalyzes divergent synthesis of fluoro-substituted derivatives, offering regioselectivity in fluorination .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

- NMR spectroscopy : and NMR confirm regiochemistry and substituent orientation (e.g., distinguishing 7-methoxy vs. 6-methoxy isomers) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for novel derivatives (e.g., 4-(2-methylquinazolin-4-yl) analogues) .

- Infrared spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700 cm) and hydrogen-bonding patterns .

Q. How do structural modifications (e.g., substituents on the benzoyl group) influence reactivity and stability?

- Electron-donating groups (e.g., methoxy) : Enhance stability by reducing electrophilicity at the carbonyl carbon, as seen in 7-methoxy derivatives with improved metabolic stability .

- Bulkier substituents : May hinder regioselectivity in alkynylation reactions, requiring optimization of catalysts (e.g., CuI/TEMPO ratios) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of antitumor derivatives?

- Quinazoline-quinoxaline hybrids : Substitution at the quinazoline 2-position (e.g., methyl or ethoxy groups) enhances tubulin-binding affinity and antiproliferative activity (GI values ≤10 M) .

- Methoxy positioning : 7-Methoxy substitution on the dihydroquinoxalinone core improves solubility and tumor vasculature targeting, as demonstrated in xenograft models .

Q. How can synthetic challenges like regioselectivity in cross-coupling reactions be addressed?

- Catalyst optimization : Copper(I) with TEMPO ensures selective alkynylation at the 3-position of the dihydroquinoxalinone core, avoiding competing pathways .

- Microwave irradiation : Accelerates cyclization steps (e.g., quinazoline formation) while reducing side reactions, achieving >80% yields in some cases .

Q. What mechanistic studies validate the antitumor activity of this scaffold?

- Tubulin-binding assays : Compound 2 (7-methoxy-4-(2-methylquinazolin-4-yl) derivative) disrupts microtubule polymerization, confirmed via competitive binding with -colchicine .

- In vivo vascular disruption : Immunohistochemistry in xenograft models shows reduced CD31 endothelial cells, confirming tumor vasculature targeting .

Q. How are in vivo pharmacokinetic properties optimized for lead compounds?

- Balancing lipophilicity and solubility : Introduction of polar groups (e.g., hydroxy or methoxy) maintains blood-brain barrier penetration while reducing hepatic clearance .

- Metabolic stability assays : Microsomal stability studies (e.g., liver microsomes) identify vulnerable sites for deuterium or fluorine substitution .

Q. How can contradictory data in synthetic yields or analytical results be resolved?

- Reproducibility checks : Verify reaction conditions (e.g., microwave power, solvent purity) that may affect yields (e.g., 33% vs. 65% in benzyl-substituted derivatives) .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as seen in 4-[(2,5-dimethylanilino)acetyl] derivatives .

Q. What strategies enable the synthesis of enantiomerically pure derivatives?

- Chiral auxiliaries : Use of Evans oxazolidinones or Sharpless epoxidation intermediates to control stereochemistry during dihydroquinoxalinone functionalization .

- Asymmetric catalysis : Palladium or organocatalysts (e.g., HFIP) for enantioselective fluorination or alkynylation .

Methodological Recommendations

- For SAR studies : Prioritize combinatorial libraries with systematic substitutions (e.g., 2-position quinazoline, 7-position dihydroquinoxalinone) .

- For mechanistic validation : Combine tubulin-binding assays with immunohistochemistry to correlate in vitro activity with in vivo vascular disruption .

- For synthetic troubleshooting : Cross-validate NMR assignments with X-ray crystallography to avoid misassignment of regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.